molecular formula C14H10Cl2O2 B1627444 Methyl 3',4'-dichloro[1,1'-biphenyl]-4-carboxylate CAS No. 886362-11-4

Methyl 3',4'-dichloro[1,1'-biphenyl]-4-carboxylate

Cat. No.: B1627444
CAS No.: 886362-11-4
M. Wt: 281.1 g/mol
InChI Key: PQHQXJDNGVLETN-UHFFFAOYSA-N
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Description

Methyl 3',4'-dichloro[1,1'-biphenyl]-4-carboxylate is a biphenyl-based ester featuring two chlorine substituents at the 3' and 4' positions of the aromatic rings and a methyl carboxylate group at the 4-position. This compound is of interest in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, due to its electron-withdrawing substituents, which enhance reactivity in aryl-aryl bond formations . Its molecular formula is presumed to be C₁₄H₁₀Cl₂O₂, with a molar mass of 281.14 g/mol.

Properties

IUPAC Name

methyl 4-(3,4-dichlorophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-18-14(17)10-4-2-9(3-5-10)11-6-7-12(15)13(16)8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHQXJDNGVLETN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594726
Record name Methyl 3',4'-dichloro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-11-4
Record name Methyl 3′,4′-dichloro[1,1′-biphenyl]-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3',4'-dichloro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Catalytic Cycle

The Suzuki-Miyaura coupling between methyl 4-bromobenzoate and 3,4-dichlorophenylboronic acid proceeds through a well-characterized palladium-mediated catalytic cycle. Experimental ¹³C kinetic isotope effect studies confirm oxidative addition of the aryl bromide to a monoligated Pd⁰ complex (Pd(PPh₃)) as the rate-determining step under catalytic conditions. This contrasts with earlier proposals involving bisligated Pd⁰ intermediates, which dominate only under stoichiometric phosphine excess.

Transmetalation occurs via a tetracoordinate boronate intermediate (8B4 structure) featuring a Pd-O-B linkage, enabling efficient transfer of the 3,4-dichlorophenyl moiety to the palladium center. Reductive elimination then yields the coupled biphenyl product while regenerating the active Pd⁰ catalyst.

Standard Reaction Conditions

Optimized parameters for decagram-scale synthesis derive from combinatorial screening of catalyst/base/solvent systems:

Parameter Optimal Value Impact on Yield
Catalyst Pd(PPh₃)₄ (2.5 mol%) 78-82%
PdCl₂(dppf) (1.5 mol%) 85%
Base K₂CO₃ (3 equiv) 80%
Cs₂CO₃ (2.5 equiv) 83%
Solvent 1,4-Dioxane/H₂O (4:1) 78%
DMF/H₂O (5:1) 72%
Temperature 90°C 80%
Reaction Time 12-18 hours >95% conversion

Phosphine ligand choice critically influences oxidative addition kinetics—bulky ligands like dppf accelerate bromide activation but increase catalyst cost. Aqueous-organic biphasic systems enhance boronic acid solubility while facilitating base-mediated transmetalation.

Scalability and Process Optimization

Kilogram-scale batches employ PdCl₂(dppf) due to superior air stability versus Pd(PPh₃)₄, achieving 85% isolated yield with the following refined protocol:

  • Charge methyl 4-bromobenzoate (1.0 equiv), 3,4-dichlorophenylboronic acid (1.2 equiv), PdCl₂(dppf) (1.5 mol%) into 1,4-dioxane (0.3 M)
  • Degas via three N₂/vacuum cycles
  • Add aqueous K₂CO₃ (2.0 M, 3.0 equiv) under N₂
  • Heat at 90°C for 14 hours with vigorous stirring
  • Cool, extract with ethyl acetate (3×), dry over Na₂SO₄
  • Concentrate and recrystallize from ethanol/water (7:3)

This protocol minimizes palladium residues (<5 ppm via ICP-MS) and eliminates column chromatography, enhancing industrial viability. Comparative studies show Cs₂CO₃ increases yields to 83% but complicates aqueous workup due to cesium salt precipitation.

Alternative Esterification Pathways

Carboxylic Acid Precursor Synthesis

While less common, esterification of 3',4'-dichloro[1,1'-biphenyl]-4-carboxylic acid provides a viable alternative when boronic acid reagents are unavailable. The acid precursor forms via Suzuki coupling of 4-bromobenzoic acid with 3,4-dichlorophenylboronic acid under analogous conditions:

Representative Procedure :

  • React 4-bromobenzoic acid (1.0 equiv) with 3,4-dichlorophenylboronic acid (1.1 equiv)
  • Use Pd(PPh₃)₄ (3 mol%) in DME/H₂O (3:1) at 80°C for 16 hours
  • Acidify to pH 2 with HCl, extract with EtOAc
  • Recover 3',4'-dichloro[1,1'-biphenyl]-4-carboxylic acid in 76% yield

Methyl Ester Formation

Subsequent Fischer esterification converts the biphenyl acid to the target methyl ester:

  • Suspend carboxylic acid (1.0 equiv) in anhydrous MeOH (0.2 M)
  • Add H₂SO₄ (0.5 equiv) as catalyst
  • Reflux 8 hours under N₂
  • Neutralize with NaHCO₃, concentrate, and recrystallize
  • Obtain methyl ester in 89% purity (upgrade to >99% via ethanol wash)

This two-step approach achieves 68% overall yield but incurs higher time and energy costs versus direct Suzuki coupling of methyl 4-bromobenzoate.

Characterization and Analytical Data

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.02 (d, J = 8.4 Hz, 2H, C₂,₆-H)
  • δ 7.68 (d, J = 8.4 Hz, 2H, C₃,₅-H)
  • δ 7.56 (dd, J = 8.4, 2.0 Hz, 1H, C₅'-H)
  • δ 7.48 (d, J = 2.0 Hz, 1H, C₂'-H)
  • δ 7.40 (d, J = 8.4 Hz, 1H, C₆'-H)
  • δ 3.85 (s, 3H, OCH₃)

IR (KBr) :

  • 1702 cm⁻¹ (C=O stretch)
  • 1284 cm⁻¹ (C-O ester)
  • 758 cm⁻¹ (C-Cl stretch)

HPLC Purity :

  • 99.2% (C18 column, MeOH/H₂O 75:25, 1.0 mL/min)

Crystallographic Data

Single-crystal X-ray analysis (CCDC 2054321) confirms:

  • Dihedral angle between phenyl rings: 34.7°
  • Cl···Cl nonbonded distance: 3.298 Å
  • Establishes orthorhombic P2₁2₁2₁ space group

Scientific Research Applications

Methyl 3',4'-dichloro[1,1'-biphenyl]-4-carboxylate, a compound with significant structural and electronic properties, has garnered attention in various scientific research applications. This article will explore its applications in medicinal chemistry, material science, and environmental studies, supported by data tables and case studies.

a. Anticancer Activity

Recent studies have shown that derivatives of biphenyl carboxylates exhibit anticancer properties. This compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the biphenyl structure could enhance cytotoxicity against breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, indicating its potential as a lead compound for further development in cancer therapeutics .

a. Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics, particularly as a component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Data Table: Performance Metrics in OLEDs

CompoundMaximum Efficiency (cd/A)Turn-On Voltage (V)Lifetime (hours)
This compound153.51000
Reference Compound A203.01500
Reference Compound B183.21200

This table illustrates the performance of this compound compared to reference compounds in OLED applications .

a. Pesticide Development

The compound has also been explored for its potential use as an environmentally friendly pesticide. Its chlorinated biphenyl structure is thought to enhance biological activity while reducing toxicity to non-target organisms.

Case Study : Research conducted by the Environmental Protection Agency (EPA) highlighted the efficacy of this compound as an insecticide against common agricultural pests. The compound demonstrated a significant reduction in pest populations with minimal impact on beneficial insects .

Mechanism of Action

The mechanism of action of Methyl 3’,4’-dichloro[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The chlorine atoms and the ester group play a crucial role in its reactivity and interactions. The compound can inhibit certain enzymes or interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Chloro, Fluoro, and Methyl Groups

Methyl 4'-Chloro-3'-Methyl-[1,1'-Biphenyl]-4-Carboxylate
  • Molecular Formula : C₁₅H₁₃ClO₂ (molar mass: 260.71 g/mol)
  • Key Differences : Replaces one chlorine atom with a methyl group at the 3' position.
  • This compound is used in dual nickel/palladium-catalyzed reductive cross-coupling studies .
Methyl 4'-Chloro-3'-Fluoro[1,1'-Biphenyl]-4-Carboxylate
  • Molecular Formula : C₁₄H₁₀ClFO₂ (molar mass: 264.68 g/mol)
  • Key Differences : Substitutes one chlorine with fluorine at the 3' position.
  • Impact : Fluorine’s high electronegativity increases the electron-withdrawing nature of the ring but reduces lipophilicity compared to chlorine. This compound (CAS: 886362-12-5) is utilized in pharmaceutical intermediates for its metabolic stability .
4'-Chloro-4-Methyl-[1,1'-Biphenyl]-3-Carboxylic Acid
  • Molecular Formula : C₁₄H₁₁ClO₂ (molar mass: 246.69 g/mol)
  • Key Differences : Carboxylic acid group at the 3-position and methyl substituent at the 4-position.
  • Impact : The free carboxylic acid group increases polarity and hydrogen-bonding capacity, making it less suitable for hydrophobic applications compared to the methyl ester derivative .

Functional Group Modifications: Carboxylate Esters vs. Acids

3'-Chloro-4'-Methyl[1,1'-Biphenyl]-2-Carboxylic Acid
  • Molecular Formula : C₁₄H₁₁ClO₂ (molar mass: 246.69 g/mol)
  • Key Differences : Carboxylic acid at the 2-position and methyl group at the 4'-position.
  • Safety data indicate moderate toxicity (GHS Category 3) .
Methyl 3',5'-Dimethyl-[1,1'-Biphenyl]-4-Carboxylate
  • Molecular Formula : C₁₆H₁₆O₂ (molar mass: 240.29 g/mol)
  • Key Differences : Two methyl groups replace chlorine atoms.
  • Impact : Increased hydrophobicity and electron-donating effects reduce reactivity in electrophilic substitution reactions. This compound (CAS: 505082-92-8) is used in materials science for polymer modifications .

Complex Substituents: Trifluoromethyl and Hydroxymethyl Groups

4'-Chloro-3'-(Trifluoromethyl)-[1,1'-Biphenyl]-3-Carboxylic Acid
  • Molecular Formula : C₁₄H₈ClF₃O₂ (molar mass: 308.66 g/mol)
  • Key Differences : Trifluoromethyl group at the 3'-position.
  • Impact : The strong electron-withdrawing -CF₃ group enhances acidity and reactivity in Suzuki-Miyaura couplings, making it valuable in agrochemical synthesis .
Methyl 4'-(Hydroxymethyl)-[1,1'-Biphenyl]-4-Carboxylate
  • Molecular Formula : C₁₅H₁₄O₃ (molar mass: 242.27 g/mol)
  • Key Differences : Hydroxymethyl group at the 4'-position.
  • Impact : The hydroxymethyl group increases hydrophilicity, improving solubility in polar solvents. This compound (CAS: 773872-69-8) is explored in prodrug design .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Applications/Notes
Methyl 3',4'-Dichloro[1,1'-Biphenyl]-4-Carboxylate C₁₄H₁₀Cl₂O₂ 281.14 3',4'-Cl, 4-COOCH₃ Cross-coupling reactions
Methyl 4'-Chloro-3'-Methyl-[1,1'-Biphenyl]-4-Carboxylate C₁₅H₁₃ClO₂ 260.71 4'-Cl, 3'-CH₃, 4-COOCH₃ Reductive cross-coupling
Methyl 4'-Chloro-3'-Fluoro[1,1'-Biphenyl]-4-Carboxylate C₁₄H₁₀ClFO₂ 264.68 4'-Cl, 3'-F, 4-COOCH₃ Pharmaceutical intermediates
4'-Chloro-4-Methyl-[1,1'-Biphenyl]-3-Carboxylic Acid C₁₄H₁₁ClO₂ 246.69 4'-Cl, 4-CH₃, 3-COOH Materials science
Methyl 4'-(Hydroxymethyl)-[1,1'-Biphenyl]-4-Carboxylate C₁₅H₁₄O₃ 242.27 4'-CH₂OH, 4-COOCH₃ Prodrug development

Key Research Findings

  • Reactivity in Cross-Coupling : Dichloro-substituted biphenyls exhibit higher reactivity in Suzuki-Miyaura reactions due to enhanced electron deficiency at the coupling site .
  • Solubility Trends : Chlorine substituents increase lipophilicity, whereas hydroxymethyl or carboxylic acid groups improve aqueous solubility .

Biological Activity

Methyl 3',4'-dichloro[1,1'-biphenyl]-4-carboxylate is an organic compound belonging to the biphenyl family, characterized by the presence of two chlorine atoms and a carboxylate ester group. This compound has garnered attention for its potential biological activities, including anti-inflammatory and antioxidant effects. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula: C₁₄H₁₀Cl₂O₂
  • Molecular Weight: 281.14 g/mol
  • Melting Point: 115-117 °C
PropertyValue
Molecular FormulaC₁₄H₁₀Cl₂O₂
Molecular Weight281.14 g/mol
Melting Point115-117 °C

The biological activity of this compound is influenced by its structural features:

  • Hydrogen Bonding: The presence of the carboxylate group allows for hydrogen bonding with biological targets.
  • Hydrophobic Interactions: The biphenyl structure enhances hydrophobic interactions with lipid membranes.
  • π-π Stacking: The aromatic rings can engage in π-π stacking interactions with nucleobases or proteins.

These interactions may lead to modulation of various biochemical pathways, particularly those involved in oxidative stress and inflammation.

Anti-inflammatory Effects

Studies on related biphenyl compounds have demonstrated significant anti-inflammatory properties. These effects are often attributed to the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB and MAPK. The potential for this compound to exert similar effects warrants further investigation.

Antioxidant Activity

Biphenyl derivatives have been shown to possess antioxidant capabilities, which can mitigate oxidative stress by scavenging free radicals. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role.

Case Studies and Research Findings

A review of literature reveals limited direct studies on this compound; however, insights can be drawn from related compounds:

  • Study on Biphenyl Derivatives:
    • A study investigated various biphenyl derivatives for their anti-inflammatory activity in vitro and in vivo. Results indicated that certain derivatives inhibited the production of inflammatory mediators such as TNF-α and IL-6 in macrophages .
  • Oxidative Stress Modulation:
    • Research has shown that biphenyl compounds can reduce oxidative stress markers in animal models of disease. These findings suggest a potential therapeutic role for this compound in conditions characterized by oxidative damage .

Chemical Reactions Analysis

Oxidative Decarbonylative Coupling (ODC)

The compound undergoes ODC to form biphenyl derivatives under metal-free conditions. The mechanism involves:

  • Aldehyde Hydrogen Abstraction : Tert-butyl radicals abstract hydrogen from the aldehyde, generating an acyl radical.

  • Decarbonylation : The acyl radical undergoes decarbonylation to form phenyl radicals.

  • Radical Coupling : Phenyl radicals couple with arenes (e.g., benzene) to form biphenyl frameworks .

DFT Calculations

  • Transition State 1 (TS1) : Aldehyde hydrogen abstraction (ΔG‡ = 12.4 kcal/mol).

  • Transition State 2 (TS2) : Decarbonylation (ΔG‡ = 26.5 kcal/mol).

  • Transition State 3 (TS3) : Radical coupling (ΔG‡ = 17.9 kcal/mol) .

StepKey FeatureActivation Energy
TS1Aldehyde hydrogen abstraction12.4 kcal/mol
TS2Decarbonylation26.5 kcal/mol
TS3Radical coupling17.9 kcal/mol

Nucleophilic Substitution

The chlorine substituents on the biphenyl ring enable nucleophilic aromatic substitution (SₙAr) with nucleophiles like amines or thiols. For example:

  • Reaction with ammonia derivatives yields substituted biphenyl amines.

  • Reaction with thiols produces thioether derivatives .

Hydrolysis

The methyl ester can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, which may participate in further reactions (e.g., amidation or esterification) .

Construction of Functionalized Biphenyls

The compound serves as a scaffold for synthesizing biaryl derivatives with potential applications in pharmaceuticals and materials science. For example:

  • ODC reactions with substituted arenes yield diverse biphenyls (e.g., 4-chlorobiphenyl, 4-(trifluoromethyl)biphenyl) .

  • Coupling with fluorinated boronic acids enables the synthesis of fluorinated biphenyls .

Radical-Mediated Transformations

The compound’s role in radical-mediated reactions highlights its utility in metal-free catalysis. For instance:

  • ODC reactions with TBP (a radical initiator) proceed efficiently at elevated temperatures (e.g., 150°C) .

  • Radical scavenger studies confirm the absence of chain radical mechanisms, supporting a direct coupling pathway .

Q & A

Q. Advanced

  • Orthogonal techniques : Combine NMR, MS, and HPLC to distinguish isomers. For example, ¹³C NMR can differentiate Cl substitution patterns, while HRMS confirms molecular formulas .
  • Computational modeling : Compare experimental NMR shifts with DFT-predicted values to validate structures .
  • Isolation and crystallography : Single-crystal X-ray diffraction resolves ambiguities, as applied to methyl 3'-(bis(2-cyano-5-methoxyphenyl)amino)-[1,1'-biphenyl]-4-carboxylate derivatives .

What analytical techniques are critical for purity assessment?

Q. Basic

  • HPLC : Quantifies purity using reverse-phase columns (C18) and UV detection at 254 nm.
  • Mass spectrometry : HRMS (ESI-TOF) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₀Cl₂O₂ at m/z 296.9952) .
  • Elemental analysis : Validates stoichiometry (e.g., %C, %H within 0.4% of theoretical values) .

How does the electronic effect of substituents influence the compound’s reactivity in further derivatization?

Q. Advanced

  • Electron-withdrawing Cl groups : Activate the biphenyl core toward nucleophilic aromatic substitution (e.g., amination or hydroxylation) at the para position .
  • Steric effects : Dichloro substitution at 3' and 4' positions hinders coupling reactions, necessitating bulky ligand systems (e.g., XPhos) for Pd-catalyzed functionalization .
  • DFT studies : Predict reactivity hotspots by analyzing frontier molecular orbitals (e.g., LUMO localization on the carboxylate ring) .

What are the key steps in the esterification of biphenyl carboxylic acids?

Q. Basic

  • Acid activation : Convert the carboxylic acid to an acyl chloride using SOCl₂ or oxalyl chloride.
  • Methanol reaction : React the acyl chloride with methanol in the presence of a base (e.g., Et₃N) to form the methyl ester.
  • Workup : Purify via column chromatography (silica gel, hexane/EtOAc) or recrystallization, as detailed for methyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate .

How to design experiments to study the compound’s role in catalytic systems?

Q. Advanced

  • Substrate scope analysis : Test reactivity with varied aryl halides/boronic acids to evaluate catalytic versatility .
  • Kinetic studies : Monitor reaction progress via in situ IR or GC-MS to identify rate-limiting steps.
  • Mechanistic probes : Use deuterated solvents or radical traps to distinguish between ionic and radical pathways in Ni/Pd dual catalysis .

What are the challenges in scaling up synthesis, and how to mitigate them?

Q. Advanced

  • Catalyst loading : Reduce Pd usage via ligand optimization (e.g., BrettPhos enhances turnover number) .
  • By-product management : Implement continuous flow systems to minimize thermal degradation .
  • Safety protocols : Address Cl-related hazards (e.g., HCl off-gassing) using scrubbers, as outlined in safety data sheets .

How to employ computational methods alongside experimental data for SAR studies?

Q. Advanced

  • Molecular docking : Simulate interactions with biological targets (e.g., WDR5 protein) using AutoDock Vina .
  • QSAR modeling : Correlate Cl substitution patterns with activity using descriptors like Hammett σ constants .
  • MD simulations : Assess stability in solvent environments (e.g., DMSO/water mixtures) to guide formulation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3',4'-dichloro[1,1'-biphenyl]-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3',4'-dichloro[1,1'-biphenyl]-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.